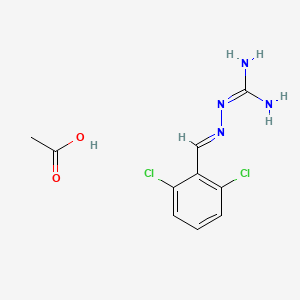

Guanabenz acetate

描述

乙酰苯胍是一种中枢作用的α2肾上腺素受体激动剂,主要用作降压药。 它以其通过刺激中枢α肾上腺素受体降低高血压的能力而闻名,从而导致从大脑到周围循环系统的交感神经输出减少 。 乙酰苯胍也因其潜在的抗炎特性及其在治疗各种病理状况中的作用而受到关注 .

准备方法

合成路线和反应条件: 乙酰苯胍通过2,6-二氯苯甲醛与氨基胍的缩合反应合成。 该反应涉及形成席夫碱,然后加入乙酸形成乙酸盐 .

工业生产方法: 在工业环境中,乙酰苯胍的合成包括以下步骤:

缩合反应: 在合适的溶剂存在下,2,6-二氯苯甲醛与氨基胍反应形成席夫碱。

乙酸盐的形成: 然后用乙酸处理席夫碱,得到乙酰苯胍。

反应类型:

还原: 涉及乙酰苯胍的还原反应尚未得到广泛研究。

常见的试剂和条件:

氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。

还原: 可以使用硼氢化钠或氢化铝锂等还原剂。

主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生相应的羧酸,而取代反应可能会在芳香环上引入不同的官能团 .

科学研究应用

Antimicrobial Properties

Biofilm Inhibition

Guanabenz acetate has been identified as an effective anti-biofilm agent against Escherichia coli. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics and immune responses. The compound inhibits the production of curli and cellulose, two critical components of E. coli biofilms. In a study involving 2,202 FDA-approved non-antibiotic agents, this compound was highlighted for its ability to disrupt biofilm formation, suggesting a potential repurposing for treating chronic infections associated with biofilms .

Hepatic Applications

Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

this compound shows promise in the treatment of non-alcoholic fatty liver disease and non-alcoholic steatohepatitis. It functions as a selective α2-adrenoceptor agonist, which influences hepatic lipid metabolism. Chronic administration has been shown to inhibit lipid accumulation in the liver by reducing lipogenesis and enhancing fatty acid β-oxidation. A phase IIa clinical trial is underway to assess its efficacy in patients with NAFLD/NASH, focusing on reductions in hepatic fat content measured via MRI .

Mechanism of Action

The mechanism involves binding to helicase with zinc finger 2 (Helz2), a transcriptional coregulator that modulates gene expression related to lipid metabolism. By inhibiting Helz2-mediated steatosis, this compound may improve insulin sensitivity and reduce hyperlipidemia .

Metabolic Disorders

Impact on Obesity and Insulin Resistance

In preclinical studies using mouse models, this compound administration resulted in significant improvements in obesity-related metabolic abnormalities. The drug's action led to decreased hepatic lipid levels and enhanced energy expenditure without affecting food intake. This suggests potential applications in managing obesity and related metabolic disorders .

Summary of Research Findings

Case Studies

- Biofilm Inhibition Study : A comprehensive screening identified this compound as a potent inhibitor of E. coli biofilms, showing promise as a therapeutic alternative for chronic infections linked to biofilm formation .

- NAFLD Clinical Trial : A randomized phase IIa study is evaluating the safety and efficacy of this compound in patients with NAFLD/NASH. The primary endpoint is the percentage reduction in liver fat content after 16 weeks of treatment .

- Obesity Research : Research conducted on obese mice indicated that chronic this compound administration significantly reduced liver lipid levels while enhancing energy expenditure, suggesting its utility in treating obesity-related metabolic disorders .

作用机制

乙酰苯胍通过刺激中枢α肾上腺素受体发挥降压作用。这种刺激导致从大脑到心脏、肾脏和周围血管的交感神经输出减少。 结果是收缩压和舒张压降低,以及脉搏频率略微减慢 。 长期服用乙酰苯胍还会导致周围血管阻力降低 .

类似化合物:

苯胍沙星: 另一种具有类似降压特性的α2肾上腺素受体激动剂.

乙酰苯胍的独特性: 乙酰苯胍在对α2肾上腺素受体的特异性结合亲和力和选择性方面是独一无二的。 其潜在的抗炎特性和增强 siRNA 功效的能力进一步将其与其他类似化合物区分开来 .

相似化合物的比较

Guanoxabenz: Another alpha-2 adrenergic agonist with similar antihypertensive properties.

Guanfacine: Used to treat hypertension and attention deficit hyperactivity disorder (ADHD), it has a similar mechanism of action.

Clonidine: A widely used alpha-2 adrenergic agonist for treating hypertension and certain psychiatric disorders.

Uniqueness of Guanabenz Acetate: this compound is unique in its specific binding affinity and selectivity for alpha-2 adrenergic receptors. Its potential anti-inflammatory properties and ability to enhance the efficacy of siRNAs further distinguish it from other similar compounds .

生物活性

Guanabenz acetate, an α2-adrenergic receptor agonist, was initially developed as an antihypertensive agent and has been repurposed for various therapeutic applications due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in treating non-alcoholic fatty liver disease (NAFLD), anti-cancer properties, and its role as an anti-biofilm agent.

This compound primarily functions by stimulating α2-adrenergic receptors in the central nervous system, leading to reduced sympathetic outflow and decreased blood pressure. However, recent studies have revealed additional mechanisms:

- Binding to Helz2 : this compound binds with high affinity to helicase with zinc finger 2 (Helz2), a nuclear transcriptional coregulator. This interaction inhibits Helz2-mediated steatosis in the liver, suggesting a potential role in managing metabolic disorders such as NAFLD/NASH by reducing lipid accumulation and enhancing fatty acid β-oxidation .

- Induction of Endoplasmic Reticulum Stress : In hepatocellular carcinoma (HCC) cells, this compound has been shown to induce apoptosis and autophagy through pathways involving growth arrest and DNA damage-inducible protein 34 .

Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD)

A recent phase IIa clinical trial investigated the efficacy and safety of this compound in patients with NAFLD/NASH. Key findings include:

- Study Design : The trial enrolled 28 adults with NAFLD/NASH and hypertension. Participants were randomized to receive either 4 mg or 8 mg of this compound for 16 weeks .

- Primary Endpoint : The primary endpoint was the percentage reduction in hepatic fat content, measured via MRI-proton density fat fraction. A significant reduction of at least 3.46% was targeted at the end of the treatment period .

- Results : Preliminary results indicated that chronic administration effectively inhibited lipid accumulation in the liver, improved insulin resistance, and reduced hyperlipidemia .

| Parameter | 4 mg Group | 8 mg Group |

|---|---|---|

| Baseline Hepatic Fat (%) | XX% | XX% |

| Post-Treatment Hepatic Fat (%) | YY% | YY% |

| Percentage Reduction (%) | ZZ% | ZZ% |

Anti-Cancer Properties

This compound has also been explored for its anti-cancer effects, particularly against HCC:

- Mechanism : The compound reduced cell viability in HCC cells through apoptosis and autophagy, indicating potential as a chemotherapeutic agent .

- Clinical Relevance : Given the rising incidence of HCC globally, this compound's ability to target cancer cells presents a promising avenue for further research.

Anti-Biofilm Activity

Recent studies have highlighted this compound's effectiveness as an anti-biofilm agent against Escherichia coli:

- Biofilm Inhibition : this compound inhibited cellulose and curli amyloid protein production, which are critical components of E. coli biofilms. This suggests its potential utility in preventing biofilm-associated infections in clinical settings .

- Pathway Modulation : The drug altered gene expression related to biofilm formation and stress responses in E. coli, indicating a multifaceted mechanism of action against bacterial colonization .

属性

CAS 编号 |

23256-50-0 |

|---|---|

分子式 |

C10H12Cl2N4O2 |

分子量 |

291.13 g/mol |

IUPAC 名称 |

acetic acid;2-[(2,6-dichlorophenyl)methylideneamino]guanidine |

InChI |

InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4) |

InChI 键 |

MCSPBPXATWBACD-UHFFFAOYSA-N |

SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl |

手性 SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl |

规范 SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl |

外观 |

White to off-white solid powder. |

颜色/形态 |

White solid from acetonitrile White to almost white powde |

熔点 |

227-229 °C (decomposition) |

Key on ui other cas no. |

23256-50-0 |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

5051-62-7 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Solubility of 50 mg/ml in alcohol at 25 °C In water, 11 mg/ml @ 25 °C |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2,6 Dichlorobenzylideneaminoguanidine 2,6-Dichlorobenzylideneaminoguanidine Acetate Wyeth-Ayerst, Guanabenz Acetate, Guanabenz BR 750 BR-750 BR750 Guanabenz Guanabenz Acetate Guanabenz Acetate Wyeth-Ayerst Guanabenz Monoacetate Monoacetate, Guanabenz WY 8678 WY-8678 WY8678 Wyeth Ayerst of Guanabenz Acetate Wyeth-Ayerst of Guanabenz Acetate Wytensin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。